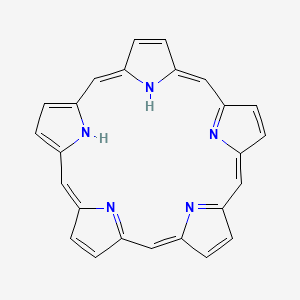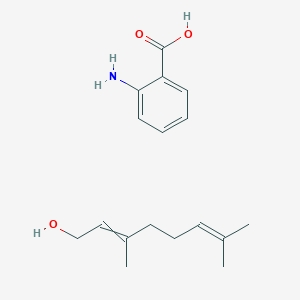![molecular formula C15H15N3O4S B12547545 N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide is a complex organic compound with a unique structure that includes a hydrazinylidene group, a methylsulfonyl group, and a phenoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the hydrazinylidene group: This can be achieved by reacting hydrazine with an appropriate aldehyde or ketone under controlled conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonation of a suitable precursor using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Coupling with phenoxybenzamide: The final step involves coupling the intermediate with phenoxybenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, coatings, and pharmaceuticals.
作用機序
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the phenoxybenzamide moiety can interact with hydrophobic pockets in target proteins.
類似化合物との比較
Similar Compounds
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenylbenzamide
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-methoxybenzamide
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-chlorobenzamide
Uniqueness
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.
特性
分子式 |
C15H15N3O4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide |
InChI |
InChI=1S/C15H15N3O4S/c1-23(20,21)14-9-11(15(19)17-10-18-16)7-8-13(14)22-12-5-3-2-4-6-12/h2-10H,16H2,1H3,(H,17,18,19) |
InChIキー |
MLVSSQHKZNYBRX-UHFFFAOYSA-N |
異性体SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N/C=N/N)OC2=CC=CC=C2 |
正規SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC=NN)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)

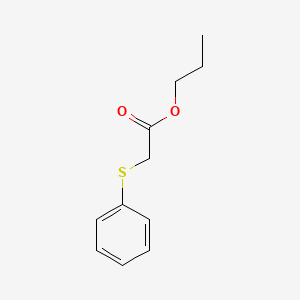
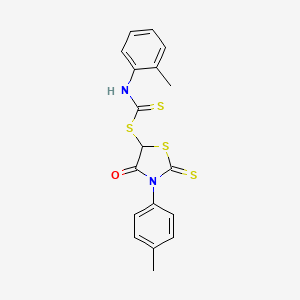

methanone](/img/structure/B12547513.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)
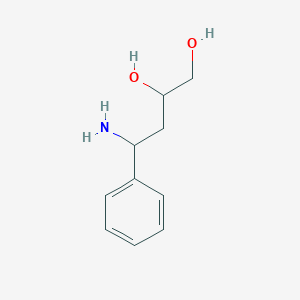
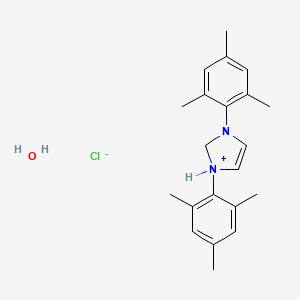
![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)

